Cas no 1822326-55-5 ((1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride)

(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride
- (1S)-2-Methyl-1-phenylbutan-1-amine HCl
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- インチ: 1S/C11H17N.ClH/c1-3-9(2)11(12)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H/t9?,11-;/m0./s1
- InChIKey: OBSSYONPWUBLOS-VLTGDTDDSA-N
- ほほえんだ: Cl.N[C@H](C1C=CC=CC=1)C(C)CC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 116
- トポロジー分子極性表面積: 26
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA97631-100mg |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 100mg |
$66.00 | 2024-04-20 | ||
A2B Chem LLC | AA97631-10g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 10g |
$1677.00 | 2024-04-20 | ||
A2B Chem LLC | AA97631-1g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 1g |
$344.00 | 2024-04-20 | ||
A2B Chem LLC | AA97631-250mg |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 250mg |
$122.00 | 2024-04-20 | ||
Alichem | A019123805-1g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 95% | 1g |
$513.00 | 2023-09-02 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0705-5g |
(1S)-2-methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 95% | 5g |
$1200 | 2023-09-07 | |
A2B Chem LLC | AA97631-5g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 5g |
$1010.00 | 2024-04-20 | ||
Crysdot LLC | CD12103158-1g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 95+% | 1g |
$475 | 2024-07-24 |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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8. Book reviews
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochlorideに関する追加情報
(1S)-2-Methyl-1-phenylbutan-1-amine Hydrochloride: A Comprehensive Overview
The compound (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride (CAS No. 1822326-55-5) is a significant molecule in the field of organic chemistry and pharmacology. This compound is a chiral derivative of 1-phenylbutanamine, with a hydrochloride salt form that enhances its solubility and stability. The (1S) configuration indicates the specific stereochemistry of the molecule, which plays a crucial role in its biological activity and pharmacokinetic properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride. Researchers have employed asymmetric catalysis techniques to achieve high enantiomeric excess, ensuring the production of the desired (1S) enantiomer. This approach not only improves yield but also minimizes waste, aligning with green chemistry principles. The molecule's structure, featuring a phenyl group and a branched alkyl chain, contributes to its unique physical and chemical properties.
In terms of pharmacology, (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride has shown promising results in preclinical studies. It exhibits selective binding to certain receptors, making it a potential candidate for drug development in areas such as central nervous system disorders. Recent studies have highlighted its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are implicated in conditions like depression and anxiety.
The stereochemistry of this compound is critical for its biological activity. The (1S) configuration ensures proper receptor interaction, which is essential for therapeutic efficacy. This has been confirmed through comparative studies with the (R) enantiomer, which demonstrated significantly lower potency. Such findings underscore the importance of stereochemical considerations in drug design.
From an analytical standpoint, (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride can be characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, ensuring compliance with pharmaceutical standards. Additionally, chromatographic methods like HPLC are employed for quality control purposes.
Recent research has also explored the metabolic pathways of this compound in vivo. Studies indicate that it undergoes hepatic metabolism via cytochrome P450 enzymes, with primary metabolites identified through metabolomics approaches. Understanding these pathways is crucial for assessing drug safety and optimizing dosing regimens.
In conclusion, (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride (CAS No. 1822326-55-) represents a valuable addition to the arsenal of bioactive compounds under investigation for therapeutic applications. Its unique chemical properties, coupled with cutting-edge research findings, position it as a promising candidate for future drug development efforts.
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